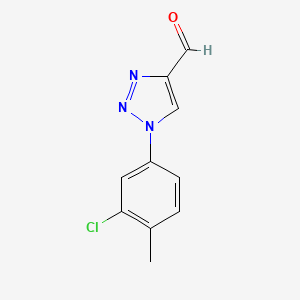
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as CMTTC, is an important organic compound that has been used in a variety of scientific research applications. CMTTC is a heterocyclic compound composed of two nitrogen atoms, two carbon atoms, and one chlorine atom. It is a colorless solid that is insoluble in water, but soluble in many organic solvents. CMTTC has been used in many scientific research applications, including the synthesis of pharmaceuticals, the development of new catalysts, and the study of the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Compounds
A significant area of research involving 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is in the synthesis and characterization of novel compounds. These studies aim to explore the chemical reactivity of this compound to produce derivatives with potential antimicrobial, antioxidant, and anticancer properties. For instance, Bhat et al. (2016) described the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach, highlighting the compound's role in creating broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antimicrobial and Antioxidant Activities
The synthesized derivatives of 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde have been evaluated for their antimicrobial and antioxidant activities. This includes exploring the compounds' effectiveness against various bacterial and fungal strains and their capacity to scavenge free radicals. The work by Swamy et al. (2019), which involved the synthesis of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, demonstrated moderate to good activity against several bacterial and fungal organisms, underlining the potential of these compounds in antimicrobial applications (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).
Anti-Cancer Potential
Research into the anti-cancer potential of derivatives synthesized from 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promising results. For example, studies have indicated that certain compounds exhibit moderate to excellent anti-cancer activities against breast cancer cell lines, suggesting a pathway for the development of new therapeutic agents (Bhat et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3-chloro-4-methylphenyl isocyanate, are known to be organic building blocks containing an isocyanate group .
Mode of Action
Studies on related compounds suggest that they may interfere with photosynthesis . For instance, a compound named 1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone was found to inhibit the fixation of labeled carbon dioxide by leaf disks of various plants .
Result of Action
Related compounds have been found to inhibit photosynthesis, which could lead to reduced plant growth and development .
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSFOWNSXBVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



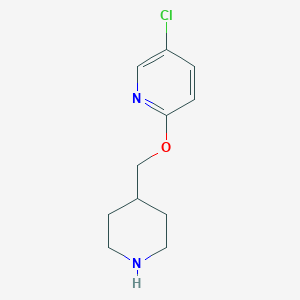
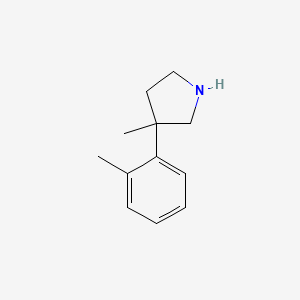

![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
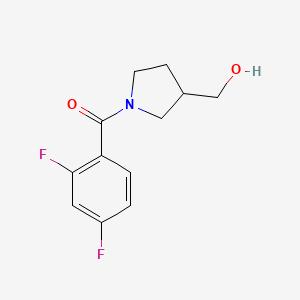
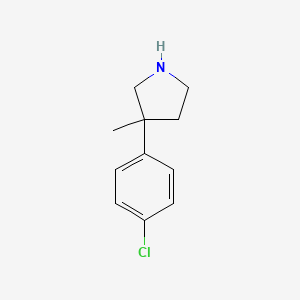
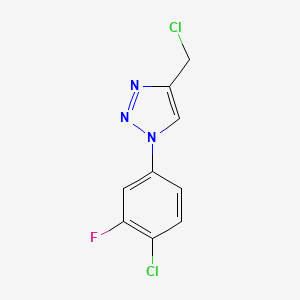
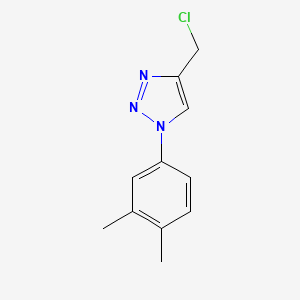
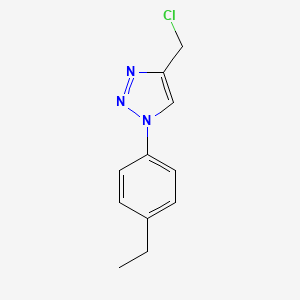
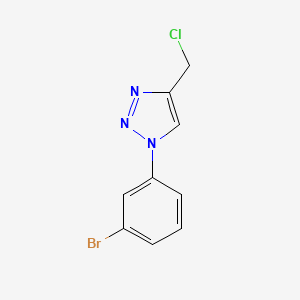
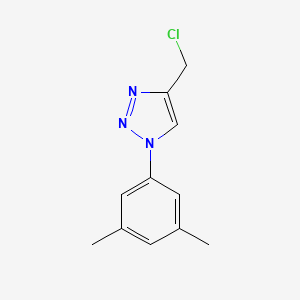

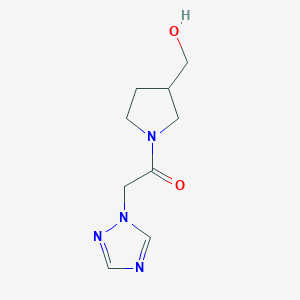
![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)